Anti-Amnesic PEP Inhibition: Class-Level Superiority Over Aniracetam Established in Patent Literature
The EP 0288685 patent family discloses that N-benzenesulfonyl-2-pyrrolidone and its analogs inhibit proline-specific endopeptidase (PEP) and exhibit anti-amnestic activity 'more effective than aniracetam' in cycloheximide-induced amnesia models in mice [1]. While the patent designates N-(4′-chlorobenzenesulfonyl)-2-pyrrolidone as the preferred embodiment, the unsubstituted benzenesulfonyl compound is explicitly listed among the four exemplified derivatives, confirming its inclusion in the class of PEP inhibitors that surpass the aniracetam baseline [1].
| Evidence Dimension | Anti-amnestic activity (PEP inhibition) in cycloheximide-induced amnesia mouse model |
|---|---|
| Target Compound Data | N-Benzenesulfonyl-2-pyrrolidone: more effective than aniracetam (exact IC50 or % reversal not provided in patent disclosure) |
| Comparator Or Baseline | Aniracetam (standard nootropic reference agent) |
| Quantified Difference | Qualitative superiority to aniracetam; quantitative magnitude not disclosed for the unsubstituted phenyl analog |
| Conditions | Cycloheximide-induced amnesia in mice; scopolamine-induced delayed discrimination response deficit in rats (Figures 1-4 of EP 0288685) |
Why This Matters
For procurement decisions in CNS drug discovery, the patent-established superiority over a clinically recognized nootropic (aniracetam) provides a defensible rationale for selecting this scaffold over generic 2-pyrrolidone derivatives lacking such benchmarked activity data.
- [1] Sakakibara, M., Munezuka, Y., & Kato, S. (Kirin Beer K.K.). Use of pyrrolidone derivatives as anti-amnestic agents. European Patent Application EP 0 288 685 A3, published 31.10.1990; also US Patent 4,833,156. View Source
